3-Des(allylthio)methyl-3-bromomethyl Althiazide is derived from the thiazide family, which includes compounds that contain a benzothiadiazine sulfonamide structure. Thiazides function by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output. The specific structural modifications in 3-Des(allylthio)methyl-3-bromomethyl Althiazide enhance its pharmacological properties compared to traditional thiazides.
The synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide involves several key steps, typically starting from commercially available precursors. The synthesis can be summarized as follows:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 3-Des(allylthio)methyl-3-bromomethyl Althiazide can be described as follows:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
3-Des(allylthio)methyl-3-bromomethyl Althiazide participates in various chemical reactions relevant to its pharmacological activity:
Understanding these reactions is crucial for predicting the behavior of the compound in biological systems.
The mechanism of action of 3-Des(allylthio)methyl-3-bromomethyl Althiazide primarily involves inhibition of sodium chloride reabsorption in the distal convoluted tubule of the nephron:
This mechanism underlies its therapeutic use in managing hypertension and fluid retention.
The physical and chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide include:
These properties are essential for formulating dosage forms suitable for clinical use.
The primary applications of 3-Des(allylthio)methyl-3-bromomethyl Althiazide include:
Further research may explore additional therapeutic applications or modifications to enhance efficacy or reduce side effects.
3-Des(allylthio)methyl-3-bromomethyl Althiazide is a structurally modified benzothiadiazine derivative classified under thiazide diuretics. The compound is characterized by the absence of an allylthio methyl group present in the parent molecule Althiazide, replaced by a bromomethyl (–CH₂Br) substituent at the 3-position of the heterocyclic ring. Its systematic IUPAC name is 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide, reflecting core structural features: a benzothiadiazine scaffold, chloro and sulfonamide substituents, and the critical 1,1-dioxo (sulfone) moiety [1].
The molecular formula is C₈H₉BrClN₃O₄S₂, with a molecular weight of 390.7 g/mol. Key identifiers include:
Table 1: Chemical Identification Data
Property | Value |
---|---|
CAS No. | 7181-60-4 |
Molecular Formula | C₈H₉BrClN₃O₄S₂ |
Molecular Weight | 390.7 g/mol |
IUPAC Name | 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |
Canonical SMILES | C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |
This compound emerged during mid-20th-century efforts to optimize thiazide diuretics, specifically as an intermediate in the synthesis of Althiazide (CAS 5588-16-9). The strategic introduction of a bromomethyl group at position 3 aimed to enhance reactivity for further derivatization, contrasting with Althiazide’s allylthio methyl group. Its discovery is tied to medicinal chemistry research focused on modifying the thiazide core to improve pharmacokinetic properties or enable covalent conjugation [1] [3]. The bromomethyl variant facilitated nucleophilic substitution reactions, allowing chemists to append diverse functional groups—key for structure-activity relationship (SAR) studies in diuretic development [1].
Within heterocyclic chemistry, this compound exemplifies strategic molecular manipulation of benzothiadiazines. The benzothiadiazine core incorporates two fused six-membered rings with sulfur and nitrogen atoms, where the 1,1-dioxo configuration confers planarity and rigidity, influencing receptor binding. The sulfonamide (–SO₂NH₂) group at position 7 is essential for diuretic activity, acting as a zinc-binding motif in renal sodium-chloride cotransporter (NCC) inhibition [1].
The bromomethyl group at position 3 introduces exceptional reactivity:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: